N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring, which contains two nitrogen atoms and one sulfur atom, imparts unique properties to these compounds, making them valuable in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction yields 2-amino-1,3,4-thiadiazole.
Benzylation: The 2-amino-1,3,4-thiadiazole is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to form 5-benzyl-1,3,4-thiadiazole.
Sulfonamide Formation: Finally, the 5-benzyl-1,3,4-thiadiazole is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole ring or the benzyl group are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival. The thiadiazole ring can interact with various biological molecules, leading to the disruption of cellular processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
Comparison: N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-17(14,15)13-10-12-11-9(16-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCJAVKLZPRSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NN=C(S1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.